molecular formula C10H12BrN B13031857 4-Bromo-2-ethylisoindoline

4-Bromo-2-ethylisoindoline

Cat. No.: B13031857
M. Wt: 226.11 g/mol
InChI Key: MWIIZYQWNKOMIP-UHFFFAOYSA-N
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Description

4-Bromo-2-ethylisoindoline is a heterocyclic organic compound that belongs to the isoindoline family. Isoindolines are known for their significant presence in various bioactive molecules and synthetic compounds. The bromine and ethyl substituents on the isoindoline ring confer unique chemical properties to this compound, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethylisoindoline typically involves the bromination of 2-ethylisoindoline. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-ethylisoindoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form 2-ethylisoindoline using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Major Products:

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: 2-Ethylisoindoline.

Scientific Research Applications

4-Bromo-2-ethylisoindoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethylisoindoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and ethyl substituents influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Ethylisoindoline: Lacks the bromine substituent, resulting in different reactivity and biological activity.

    4-Bromoisoindoline: Lacks the ethyl group, affecting its chemical properties and applications.

    2-Bromo-3-ethylisoindoline:

Uniqueness: 4-Bromo-2-ethylisoindoline is unique due to the combined presence of both bromine and ethyl substituents on the isoindoline ring. This combination imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

4-bromo-2-ethyl-1,3-dihydroisoindole

InChI

InChI=1S/C10H12BrN/c1-2-12-6-8-4-3-5-10(11)9(8)7-12/h3-5H,2,6-7H2,1H3

InChI Key

MWIIZYQWNKOMIP-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=C(C1)C(=CC=C2)Br

Origin of Product

United States

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